One of the primary research applications of Guanidinoacetic-13C2 Acid (GAA-13C2), the isotopically labeled version of GAA, lies in its potential as a marker for renal function. Studies have shown that elevated levels of GAA in the blood can be associated with impaired kidney function, particularly in chronic kidney disease (CKD) [].
GAA-13C2 can be used in a non-invasive diagnostic test to measure the rate of GAA elimination by the kidneys. This test, known as the GAA clearance test, offers several potential advantages over traditional methods of assessing kidney function, such as creatinine clearance. It is believed to be more sensitive and specific for detecting early stages of kidney dysfunction [].
Another area of research explores the role of GAA in creatine synthesis. Creatine is a critical molecule for energy production in muscles and the brain. Studies using GAA-13C2 have helped researchers trace the metabolic pathway involved in creatine synthesis and identify potential targets for therapeutic interventions aimed at improving muscle function and preventing muscle wasting in various conditions [].
Preliminary research also suggests that GAA-13C2 may have applications in other areas, including:
Guanidinoacetic-13C2 Acid is a stable isotopic form of guanidinoacetic acid, an organic compound classified as an alpha amino acid. Its molecular formula is and it has a molecular weight of approximately 103.10 g/mol. This compound is notable for containing two carbon-13 isotopes, which makes it useful in various analytical techniques, particularly in metabolic studies and isotope labeling experiments. Guanidinoacetic acid itself is a naturally occurring amino acid that plays a significant role in the biosynthesis of creatine, a critical molecule for energy metabolism in muscles and the brain .
Guanidinoacetic-13C2 Acid exhibits significant biological activity, primarily through its role as a precursor to creatine. Creatine is crucial for ATP regeneration in muscle cells, enhancing physical performance and cognitive function. Studies have shown that supplementation with guanidinoacetic acid can increase muscle creatine levels more effectively than creatine monohydrate alone, potentially leading to improved athletic performance and recovery . Furthermore, its isotopic labeling aids in understanding metabolic processes involving creatine and energy metabolism.
The synthesis of guanidinoacetic-13C2 Acid typically involves:
Alternative synthetic routes may involve chemical methods that incorporate carbon-13 isotopes into the molecular structure during precursor synthesis .
Guanidinoacetic-13C2 Acid has several applications:
Interaction studies involving guanidinoacetic-13C2 Acid focus on its metabolic pathways and interactions with other biomolecules. Research indicates that it can influence creatine synthesis rates and may interact with various enzymes involved in amino acid metabolism. Additionally, studies have explored its effects on neurotransmitter levels, particularly in relation to cognitive function .
Several compounds share structural similarities with guanidinoacetic-13C2 Acid:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Guanidinoacetic Acid | C3H7N3O2 | Precursor to creatine; involved in energy metabolism |
Creatine | C4H9N3O2 | Directly involved in ATP regeneration; widely studied |
Glycocyamine | C3H8N4O2 | Intermediate in the synthesis of creatine; less studied |
Arginine | C6H14N4O2 | Precursor to nitric oxide; involved in various pathways |
Uniqueness: Guanidinoacetic-13C2 Acid's uniqueness lies in its isotopic labeling, which allows for enhanced tracking of metabolic processes compared to its non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic flux analysis and the dynamics of energy metabolism .
Guanidinoacetic-13C2 acid represents a stable isotope-labeled derivative of guanidinoacetic acid, where two carbon atoms are enriched with the carbon-13 isotope [1]. The compound possesses the molecular formula ¹³C₂CH₇N₃O₂, with a molecular weight of 119.09 grams per mole, compared to 117.11 grams per mole for the unlabeled analog [1] [4]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 634616-40-3 [1] [4].
The structural framework consists of a glycine backbone with an attached guanidine functional group [2]. The carbon-13 labeling occurs specifically at positions 1 and 2 of the molecule, corresponding to the carboxyl carbon and the methylene carbon of the glycine moiety [3] [6]. This strategic positioning enables precise tracking of metabolic pathways and facilitates high-resolution analytical detection through mass spectrometry and nuclear magnetic resonance spectroscopy [7].
The molecular structure exhibits resonance stabilization within the guanidine group, contributing to the compound's stability and unique chemical properties [18]. The presence of multiple nitrogen atoms creates a highly polar molecule with distinctive hydrogen bonding capabilities [25]. The International Union of Pure and Applied Chemistry name for this compound is {[amino(imino)methyl]amino}acetic acid, reflecting its dual amino acid and guanidine character [8].
The isotopic enrichment of guanidinoacetic-13C2 acid achieves exceptionally high purity levels, typically ranging from 97 to 99 percent for carbon-13 incorporation [3] [4]. This enrichment specificity is crucial for metabolic studies, as it enables researchers to distinguish between endogenous and exogenously administered compounds with remarkable precision [7]. The labeling pattern exhibits minimal isotopic fractionation effects during analytical procedures, maintaining the integrity of the isotopic signature throughout various experimental conditions [7].
Mass spectrometric analysis reveals that the isotopic enrichment pattern displays characteristic mass shifts consistent with dual carbon-13 incorporation [12]. The measured mass isotopomer distribution demonstrates excellent agreement with theoretical predictions, with the doubly labeled species representing the predominant form [7]. Studies utilizing gas chromatography-mass spectrometry have confirmed that residual unlabeled species comprise less than one percent of the total compound population [7].
The labeling specificity extends to metabolic conversion processes, where the carbon-13 atoms are retained during enzymatic transformations [7]. Research has demonstrated that isotopic enrichment of guanidinoacetic acid reaches plateau levels within 30 minutes of administration, indicating either rapid turnover rates or small pool sizes within biological systems [7]. This rapid equilibration facilitates precise kinetic measurements and enables real-time monitoring of creatine biosynthesis pathways [2].
Guanidinoacetic-13C2 acid exhibits no stereogenic centers, resulting in a single stereoisomeric form [10]. The absence of chiral centers simplifies analytical characterization and eliminates concerns regarding stereoisomeric interconversion during experimental procedures [18]. The molecular geometry around the guanidine nitrogen atoms displays planar characteristics due to resonance delocalization [26].
Conformational analysis reveals that the molecule adopts extended conformations in aqueous solution, minimizing intramolecular steric interactions [18]. The carboxyl group and guanidine moiety maintain spatial separation, reducing potential electrostatic repulsion between charged functional groups [25]. Theoretical calculations suggest that the preferred conformation maximizes hydrogen bonding interactions with surrounding solvent molecules [21].
The guanidine group exhibits tautomeric behavior, with rapid equilibrium between different resonance forms [26]. This tautomerism contributes to the compound's chemical reactivity and influences its interaction with biological targets [18]. The presence of carbon-13 isotopes does not significantly alter the conformational preferences compared to the unlabeled analog, maintaining structural integrity throughout isotopic substitution [1].
The physicochemical properties of guanidinoacetic-13C2 acid reflect its zwitterionic nature and high polarity [25]. Water solubility reaches 3.6 grams per liter at 15 degrees Celsius, demonstrating moderate aqueous solubility [23] [27]. The compound exhibits limited solubility in organic solvents, reflecting its ionic character and extensive hydrogen bonding capacity [20].
Property | Value | Reference |
---|---|---|
Molecular Weight | 119.09 g/mol | [1] [4] |
Melting Point | >300°C | [23] [24] |
Decomposition Temperature | 200-338°C | [19] |
Density | 1.59 g/cm³ | [23] |
Water Solubility | 3.6 g/L (15°C) | [27] |
pKa (Acidic) | 2.82 | [27] |
pKa (Basic) | 12.24 | [28] |
LogP | -1.6 to -3.1 | [23] [28] |
Refractive Index | 1.596 | [23] [24] |
Thermal stability analysis reveals that guanidinoacetic-13C2 acid maintains structural integrity at temperatures below 200 degrees Celsius [19]. Decomposition initiates at elevated temperatures, with primary degradation pathways involving decarboxylation and guanidine fragmentation [19]. Thermogravimetric studies indicate single-step mass loss reactions during thermal decomposition processes [19].
The compound demonstrates excellent stability under standard storage conditions when maintained at 2 to 8 degrees Celsius in dry, inert atmospheres [8] [9]. Long-term stability studies confirm minimal degradation over extended storage periods when appropriate conditions are maintained [4]. Photodegradation occurs upon prolonged exposure to ultraviolet radiation, generating guanidine and acetic acid derivatives as primary degradation products .
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of guanidinoacetic-13C2 acid through enhanced signal resolution at isotopically labeled positions [11]. Carbon-13 nuclear magnetic resonance spectra exhibit significantly enhanced signals at positions 1 and 2, corresponding to the carboxyl carbon and methylene carbon respectively [7]. The isotopic labeling creates characteristic coupling patterns that facilitate unambiguous assignment of carbon resonances [11].
Proton nuclear magnetic resonance spectroscopy reveals chemical shift perturbations resulting from carbon-13 incorporation [14]. The methylene protons adjacent to labeled carbons display characteristic isotope-induced chemical shift changes, providing additional confirmation of labeling position [11]. Two-dimensional correlation experiments enable complete resonance assignment and establish connectivity patterns within the molecular framework [11].
Solid-state nuclear magnetic resonance techniques have been employed to characterize the compound in crystalline form [11]. These studies reveal intermolecular hydrogen bonding patterns and crystal packing arrangements that influence physical properties [11]. The isotopic labeling facilitates enhanced spectral resolution and enables detailed structural analysis of solid-state conformations [11].
Mass spectrometric analysis of guanidinoacetic-13C2 acid employs multiple ionization techniques to achieve comprehensive structural characterization [12] [13]. Electrospray ionization generates molecular ion peaks at mass-to-charge ratio 120, corresponding to the protonated molecular ion [1] [2]. Collision cross section measurements yield values ranging from 124.8 to 134.6 square angstroms for protonated and sodium adduct species [23].
Gas chromatography-mass spectrometry requires derivatization to enhance volatility and improve chromatographic separation [12]. The bis(trifluoromethyl)pyrimidine pentafluorobenzyl derivative provides optimal analytical performance with detection limits reaching 0.5 micromolar concentrations [12]. Negative chemical ionization techniques offer enhanced sensitivity for quantitative analysis applications [12].
Analysis Method | Detection Limit | Key Features |
---|---|---|
GC-MS (derivatized) | 0.5 μM | Bis(trifluoromethyl)pyrimidine derivative |
LC-MS/MS | Direct analysis | No derivatization required |
ESI-MS | High sensitivity | Molecular ion at m/z 120 |
Liquid chromatography-tandem mass spectrometry enables direct analysis without chemical derivatization [13]. This approach simplifies sample preparation and reduces analytical complexity while maintaining excellent sensitivity and specificity [13]. Multiple reaction monitoring techniques facilitate selective detection in complex biological matrices [13].
Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups within guanidinoacetic-13C2 acid [15] [17]. The carbonyl stretch appears in the region typical of carboxylic acids, while nitrogen-hydrogen stretching vibrations reflect the guanidine functionality [16]. Carbon-13 substitution creates subtle frequency shifts that can be detected using high-resolution instrumentation [15].
Fourier-transform infrared spectroscopy provides detailed vibrational fingerprints enabling compound identification and purity assessment [17]. The technique proves particularly valuable for monitoring chemical transformations and detecting impurities or degradation products [15]. Attenuated total reflectance measurements facilitate analysis of solid samples without extensive sample preparation [16].
Ultraviolet-visible spectroscopy demonstrates limited chromophore activity due to the absence of extended conjugated systems [15]. The compound exhibits minimal absorption in the ultraviolet region, reflecting its saturated aliphatic character [15]. This spectroscopic behavior influences analytical applications and limits direct ultraviolet detection methods [15].